Bradykinin Receptor Antagonist Potency: Thienylalanine Enables a 25-Fold Increase in Potency vs. Phenylalanine
In a direct head-to-head comparison within an identical peptide sequence (bradykinin), replacement of phenylalanine residues at positions 5 and 8 with beta-(2-thienyl)-alanine ([Thi5,8] substitution) resulted in a potent antagonist, whereas the phenylalanine-containing analog ([D-Phe7]-BK) remained a weak partial agonist [1]. The thienylalanine substitution increased antagonist potency (pA2) from 5.0 to 6.3-6.4, converting an agonist to an antagonist.
| Evidence Dimension | Bradykinin antagonist potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 6.4 (uterus assay), pA2 = 6.3 (ileum assay) |
| Comparator Or Baseline | [D-Phe7]-Bradykinin (pA2 = 5.0) |
| Quantified Difference | 25-fold increase in antagonist potency (pA2 difference of 1.3-1.4 units) |
| Conditions | In vitro functional assays on isolated rat uterus and guinea pig ileum smooth muscle preparations |
Why This Matters
This demonstrates a functional gain-of-activity where the thienylalanine analog is not just a replacement but a critical pharmacophore, achieving a 25-fold increase in potency compared to the phenylalanine-based comparator.
- [1] Vavrek, R. J.; Stewart, J. M. Competitive antagonists of bradykinin. Peptides 1985, 6 (2), 161-164. View Source
